![molecular formula C8H13F3O B2420916 3-(Trifluoromethyl)cyclohexanemethanol CAS No. 1488982-54-2](/img/structure/B2420916.png)
3-(Trifluoromethyl)cyclohexanemethanol
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Overview
Description
3-(Trifluoromethyl)cyclohexanemethanol, also known as CF3CH2CH(OH)CH2C6H11, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a colorless liquid that is soluble in water and has a boiling point of 167-168°C.
Scientific Research Applications
- Trifluoromethyl-containing compounds have been investigated as potential antiviral, antibacterial, and anticancer agents. Their presence can modulate pharmacokinetics and improve drug efficacy .
- Researchers explore trifluoromethylated analogs of existing agrochemicals to enhance their performance against pests and pathogens .
- Researchers investigate trifluoromethylated monomers for applications in coatings, membranes, and electronic materials .
- Researchers explore C–H functionalization and addition processes to construct C(sp³, sp², and sp)–CF₃ bonds, enabling efficient and selective synthesis of complex molecules .
- Researchers investigate radical trifluoromethylation to unlock new synthetic strategies and expand the toolbox of synthetic chemists .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Materials Science and Functional Materials
Organic Synthesis and Catalysis
Radical Chemistry and Mechanistic Studies
Physical Organic Chemistry and Redox Properties
Mechanism of Action
Target of Action
Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 3-(Trifluoromethyl)cyclohexanemethanol involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of a broader category of reactions known as photoredox catalysis, which involves the generation of trifluoromethyl radicals .
Biochemical Pathways
The compound is likely involved in the trifluoromethylation of carbon-centered radical intermediates, which can affect various biochemical pathways .
Pharmacokinetics
It is known that the modification of certain moieties with a trifluoromethyl group can result in faster kinetics for tracer uptake, which could potentially impact the compound’s adme properties .
Result of Action
The introduction of a trifluoromethyl group into a compound can often enhance the effect of the compound in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
It is known that the trifluoromethylation process can be performed under visible light with a fluorescent light bulb, blue led lamp, or even natural sunlight .
properties
IUPAC Name |
[3-(trifluoromethyl)cyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h6-7,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWFXAOWIYRGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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